molecular formula C13H20O2 B7782671 Acrylic acid isobornyl ester CAS No. 128946-20-3

Acrylic acid isobornyl ester

Cat. No. B7782671
CAS RN: 128946-20-3
M. Wt: 208.30 g/mol
InChI Key: PSGCQDPCAWOCSH-UHFFFAOYSA-N
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Description

1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl prop-2-enoate is a natural product found in Leonurus japonicus with data available.

Scientific Research Applications

  • Polyurethane Coating Applications : Acrylic-based polyols, including Isobornyl methacrylate, are used in the synthesis of transparent polyurethane coatings. These polyols show desirable properties like better performance due to higher hydroxyl values and are favorable for polyurethane synthesis (Mohanty, S., Mohanty, S., Nayak, S., & Samal, S. K., 2021).

  • Toxicity and Health Hazards : Esters of acrylic acid, including Isobornyl acrylate, are used in various industrial and consumer products. However, they can produce toxicity if inhaled, posing health hazards to workers and certain population segments (Autian, J., 1975).

  • Waterborne Acrylic Resin Coatings : Isobornyl methacrylate is used in waterborne acrylic ester resin coatings. It's involved in the synthesis process that creates coatings with desirable properties like reduced viscosity and improved performance after baking (Tang Mei-chao, 2013).

  • Environmental Fate and Toxicity : Acrylic acid and its esters exhibit a range of environmental behaviors like medium to very high soil mobility and low bioconcentration potential. They also show varying levels of biodegradability and toxicity in aquatic environments (Staples, C., Murphy, S. R., McLaughlin, J., Leung, H., Cascieri, T., & Farr, C., 2000).

  • Microfluidic Applications : Poly(isobornyl acrylate) is used in microfluidic devices due to its inertness, transparency, and resolution. However, its mechanical properties are sensitive to manufacturing techniques (López-García, M. D. C., Beebe, D., & Crone, W., 2007).

  • Biomedical Applications : Isobornyl acrylate has been identified as an important sensitizer in medical devices, with cases of allergic contact dermatitis linked to its use (Voller, L., & Warshaw, E., 2020).

  • Adhesive Applications : Acrylate polymers containing isobornyl esters are developed for adhesives sensitive to dual stimuli, providing both constant adhesion strength and quick debonding ability (Fukamoto, Y., Sato, E., Okamura, H., Horibe, H., & Matsumoto, A., 2017).

properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGCQDPCAWOCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859939
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA; Pellets or Large Crystals
Record name 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Isobornyl acrylate

CAS RN

128946-20-3, 5888-33-5
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128946-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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